

Unveiling the Mechanism of JS-11: A Comparative Guide to NPR1 Inhibition

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Compound of Interest

Compound Name: JS-11

Cat. No.: B1192974

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **JS-11**, a selective, non-competitive inhibitor of the Natriuretic Peptide Receptor 1 (NPR1). In the following sections, we will delve into the mechanism of action of **JS-11**, compare its performance with alternative NPR1 inhibitors, and provide detailed experimental protocols for the validation of its activity. This objective comparison is intended to equip researchers with the necessary information to evaluate the utility of **JS-11** in their studies.

Mechanism of Action of JS-11

JS-11 is a small molecule inhibitor of the human natriuretic polypeptide receptor 1 (hNPR1) with an IC₅₀ of 1.9 μ M.[1] It functions through a non-competitive mechanism, meaning it does not compete with the natural ligands of NPR1, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), for the same binding site. This characteristic distinguishes it from some other known NPR1 antagonists.[2]

NPR1 is a transmembrane receptor with an intracellular guanylyl cyclase domain. Upon binding of its cognate natriuretic peptides, NPR1 undergoes a conformational change that activates its guanylyl cyclase activity, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP, a crucial second messenger, then activates downstream signaling pathways, primarily through the activation of cGMP-dependent protein kinase (PKG). This signaling cascade is involved in a variety of physiological processes, including the regulation of blood pressure, natriuresis, and

the modulation of neuronal signaling, including itch sensation. **JS-11**, by inhibiting NPR1, effectively blocks the production of cGMP and the subsequent downstream signaling events.

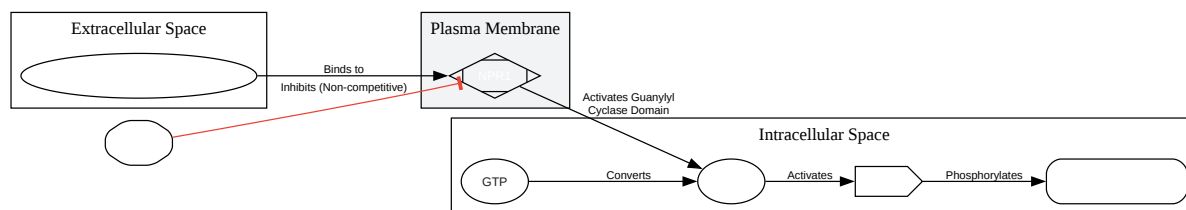
Performance Comparison of NPR1 Inhibitors

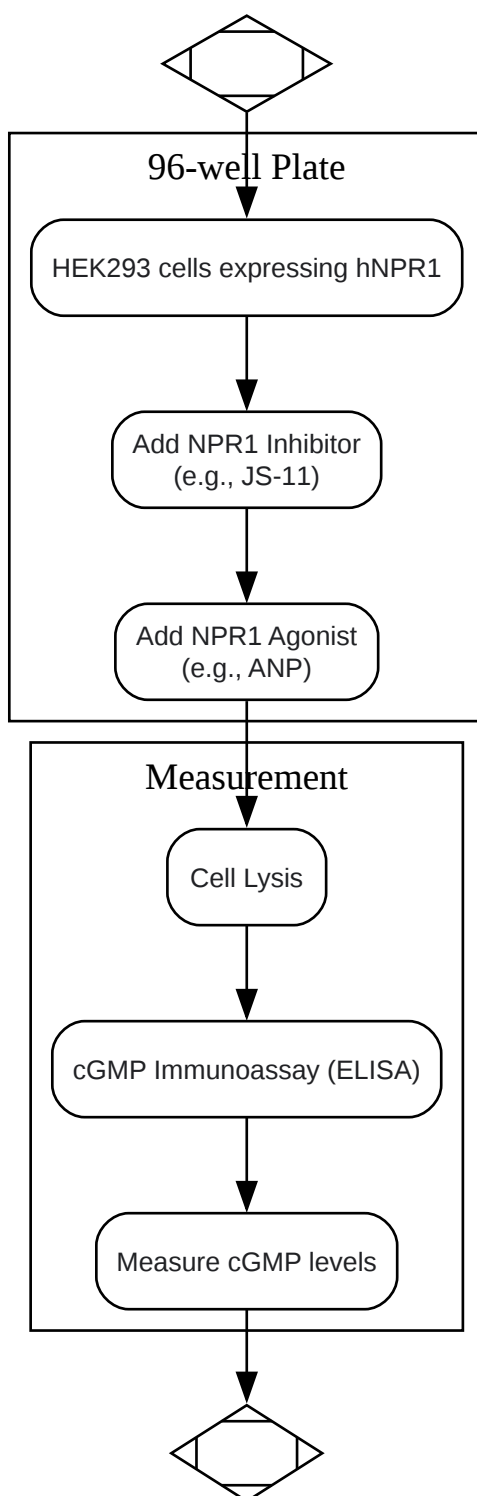
To provide a clear perspective on the efficacy and characteristics of **JS-11**, the following table summarizes its performance in comparison to other known NPR1 inhibitors.

Compound	Target	IC50 / Ki	Mechanism of Action	Known Off-Target Effects
JS-11	hNPR1	IC50: 1.9 μ M	Non-competitive	CCKAR, HTR2A[2]
A-71915	hNPR1	Ki: 0.65 nM	Competitive	Not specified
HS-142-1	NPR1	IC50: 1.8 μ g/mL (vs ANP), 1.5 μ g/mL (vs CNP) in cells expressing GC-A or GC-B respectively	Competitive	Not specified[3]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.





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